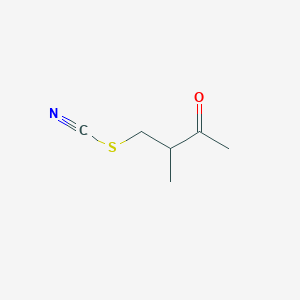
2-Methyl-3-oxobutyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-oxobutyl thiocyanate is a chemical compound that belongs to the family of isothiocyanates. It is commonly used as a reagent in organic synthesis and is known for its strong odor and pungent taste. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food science.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-oxobutyl thiocyanate is not fully understood. However, it is believed to exert its effects through the formation of reactive intermediates that can interact with cellular components, leading to cell death or inhibition of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-3-oxobutyl thiocyanate can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have antimicrobial properties, including activity against bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-3-oxobutyl thiocyanate in lab experiments is its high reactivity, which makes it useful for a variety of synthetic reactions. However, its strong odor and pungent taste can make it difficult to work with, and it may require special handling to prevent exposure to laboratory personnel.
Direcciones Futuras
There are several potential future directions for research on 2-Methyl-3-oxobutyl thiocyanate. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a pesticide for use in agriculture. Studies are needed to determine its effectiveness and safety in controlling pests and to assess its impact on the environment. Additionally, further studies are needed to explore its potential as a flavoring agent and preservative in food science.
Métodos De Síntesis
The synthesis of 2-Methyl-3-oxobutyl thiocyanate can be achieved through the reaction of 2-methyl-3-oxobutanoic acid with thionyl chloride and potassium thiocyanate. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with the thiocyanate ion to produce the desired isothiocyanate.
Aplicaciones Científicas De Investigación
2-Methyl-3-oxobutyl thiocyanate has been studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit anticancer properties and has been investigated as a potential chemotherapeutic agent. In agriculture, it has been shown to have insecticidal and fungicidal properties and has been used in the development of new pesticides. In food science, it has been used as a flavoring agent and as a preservative.
Propiedades
Número CAS |
100850-70-2 |
|---|---|
Fórmula molecular |
C6H9NOS |
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
(2-methyl-3-oxobutyl) thiocyanate |
InChI |
InChI=1S/C6H9NOS/c1-5(6(2)8)3-9-4-7/h5H,3H2,1-2H3 |
Clave InChI |
FZVUFHSECFXODA-UHFFFAOYSA-N |
SMILES |
CC(CSC#N)C(=O)C |
SMILES canónico |
CC(CSC#N)C(=O)C |
Sinónimos |
Thiocyanic acid, 2-methyl-3-oxobutyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



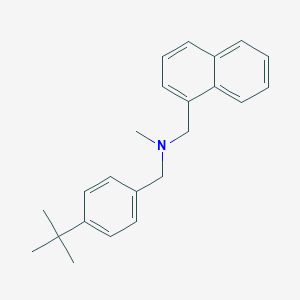

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)
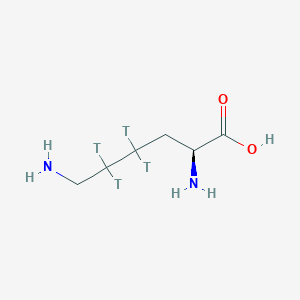
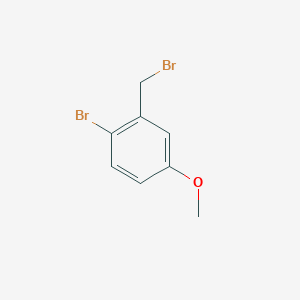
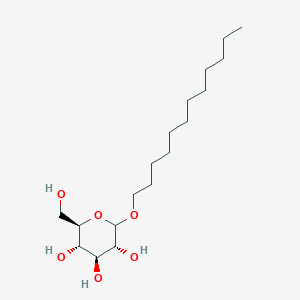
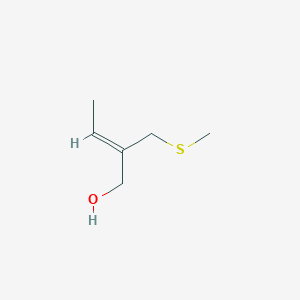
![2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B35050.png)
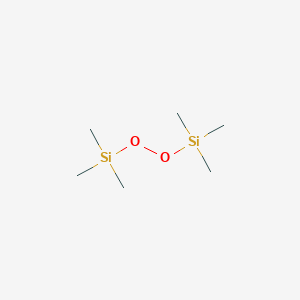
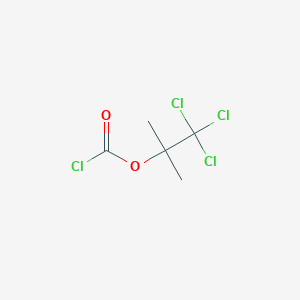
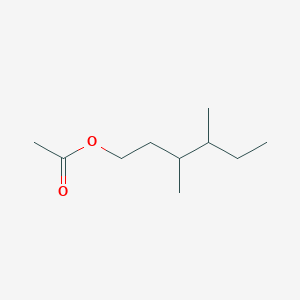

![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)
